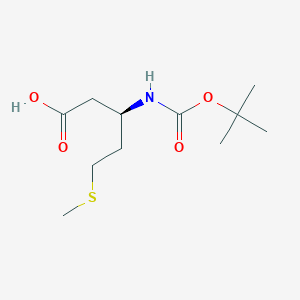

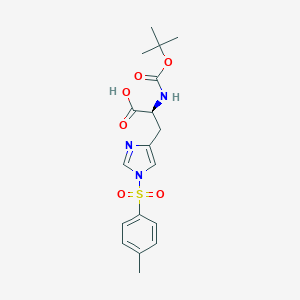

(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, also known as (-)-3-((Boc)amino)-5-(methylthio)pentanoic acid, is an organosulfur compound with a unique structure and a wide range of applications in scientific research. It is a versatile building block in synthetic chemistry, used in the preparation of a variety of compounds, and has been found to have potential therapeutic applications in a variety of fields. In

Applications De Recherche Scientifique

Renin Inhibitory Peptides

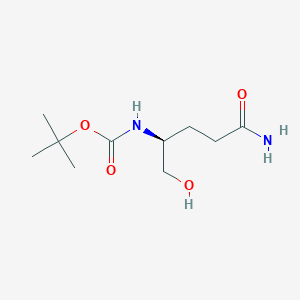

(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid has been utilized in the synthesis of renin inhibitory peptides. This compound serves as an intermediate for preparing peptides that inhibit human plasma renin, with applications in regulating blood pressure and treating related disorders. Notably, its glycol moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).

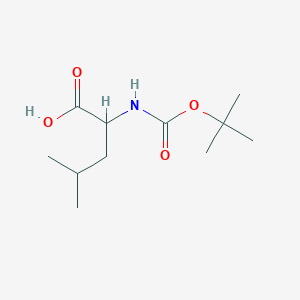

Synthesis of trans-4-Methylproline

This compound is also important in synthesizing trans-4-methylproline, a valuable amino acid derivative. The process involves hydrogenation under specific catalyst and solvent systems, demonstrating its potential in the synthesis of complex amino acids and their derivatives (Nevalainen & Koskinen, 2001).

Formation of Arginine Modifications

In another study, the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine was explored, leading to the formation of various arginine modifications. This research is significant for understanding the biochemical interactions and modifications of amino acids in different physiological conditions (Klöpfer, Spanneberg, & Glomb, 2011).

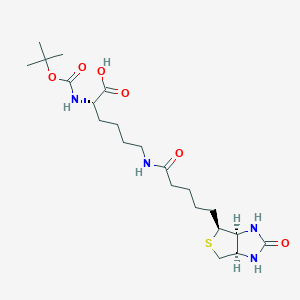

Lipoic Acid Analogs with Enhanced Pharmacological Activity

Lipoic acid analogs, which possess antioxidant and cytoprotective properties, have been synthesized by condensing amino acids with the carboxylic acid moiety of lipoic acid. These analogs, including those derived from this compound, have shown potential in pharmacological applications due to their unique properties (Kates, Casale, Baguisi, & Beeuwkes, 2014).

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKPNZCUUZRLA-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

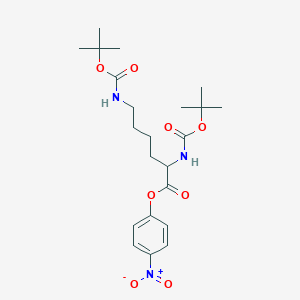

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

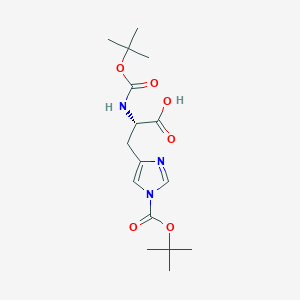

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)